molecular formula C16H16O2 B596407 4-(3,5-Dimethylphenyl)phenylacetic acid CAS No. 1225598-10-6

4-(3,5-Dimethylphenyl)phenylacetic acid

Cat. No.: B596407
CAS No.: 1225598-10-6
M. Wt: 240.302
InChI Key: OOHTVAZDYJTVRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Dimethyl Substitution:

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of high-throughput screening for catalyst selection .

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety at the 4-yl position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHTVAZDYJTVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716593
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225598-10-6
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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